Ropivacaine Hydrochloride

Description

Properties

IUPAC Name |

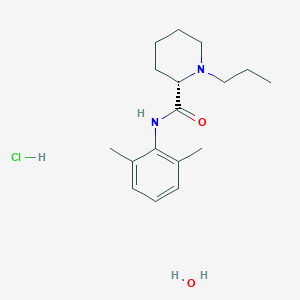

(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048379 | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98717-15-8 | |

| Record name | Ropivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98717-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropivacaine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098717158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-Dimethylphenyl)-1-propyl-piperidin-2-carboxamid Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35504LBE2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ropivacaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for ropivacaine (B1680718) hydrochloride, a widely used local anesthetic. The document outlines the key chemical intermediates, reaction protocols, and quantitative data to support research, development, and manufacturing activities.

Introduction

Ropivacaine, chemically known as (S)-(-)-1-propyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, is an amino amide local anesthetic.[1] Its synthesis is of significant interest in the pharmaceutical industry due to its favorable clinical profile, characterized by a high degree of sensory block with less motor block and reduced cardiotoxicity compared to other long-acting local anesthetics. This guide details the prevalent synthetic routes to ropivacaine hydrochloride, focusing on the chemical transformations and intermediate stages.

Core Synthetic Pathways

The synthesis of this compound primarily proceeds through two strategic routes, distinguished by the nature of the initial starting material: one beginning with a chiral precursor and the other with a racemic mixture that is later resolved.

This pathway commences with the optically pure (S)-pipecolic acid, ensuring the desired stereochemistry of the final product from the outset.

The key intermediate in this process is (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, also referred to as (S)-pipecolic acid 2,6-xylidide.[2] This intermediate is subsequently alkylated to introduce the n-propyl group at the piperidine (B6355638) nitrogen, yielding ropivacaine base. The final step involves the formation of the hydrochloride salt.

A common method involves the acylation of L-piperidine-2-carboxylic acid hydrochloride with thionyl chloride to form the corresponding acyl chloride.[3] This is followed by condensation with 2,6-dimethylaniline (B139824) to produce the intermediate amide.[3]

An alternative approach begins with racemic pipecolic acid. The initial steps involve the formation of racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (pipecoloxylidide). The crucial step in this pathway is the resolution of the racemic intermediate to isolate the desired (S)-enantiomer.[4][5] This is often achieved by crystallization with a resolving agent.[5] Following the successful separation of the (S)-enantiomer, the synthesis proceeds with N-propylation and subsequent conversion to the hydrochloride salt, mirroring the final steps of the chiral synthesis route.

Key Intermediates

The synthesis of this compound involves several critical intermediates. The structures and roles of these compounds are pivotal to the overall process.

-

(S)-Pipecolic Acid: The chiral starting material for the stereospecific synthesis route.

-

L-piperidine-2-carbonyl chloride: A reactive intermediate formed from L-piperidine-2-carboxylic acid, facilitating the subsequent amidation.[6]

-

(S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide ((S)-pipecoloxylidide): The direct precursor to ropivacaine, formed by the coupling of the pipecolic acid moiety with 2,6-dimethylaniline.[2]

-

Racemic N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Pipecoloxylidide): The intermediate formed when starting with racemic pipecolic acid, which requires chiral resolution.[4]

-

Ropivacaine Base: The free base form of the final active pharmaceutical ingredient, which is then converted to the hydrochloride salt for pharmaceutical use.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

This protocol describes the synthesis of the key amide intermediate starting from L-piperidine-2-carboxylic acid.

-

Acylation: L-piperidine-2-carboxylic acid hydrochloride (30.00 g, 0.18 mol) is suspended in toluene (B28343) (300 ml). N,N-Dimethylformamide (1 ml) is added as a catalyst, followed by the addition of thionyl chloride (25.85 g, 0.22 mol). The mixture is heated to 50-55°C and maintained for 3 hours.[3]

-

Condensation: To the above reaction mixture, a solution of 2,6-dimethylaniline (109.75 g, 0.91 mol) in toluene (60 ml) is added dropwise. The reaction is maintained at 60°C for 2 hours.[3]

-

Work-up and Purification: After the reaction, the mixture is worked up to isolate the crude product. The pH of the aqueous phase can be adjusted to facilitate the separation of impurities.[3] The crude intermediate is then purified, for instance, by slurrying in a nonpolar solvent to achieve a purity of ≥99.5%.[3]

This step introduces the propyl group to the piperidine ring.

-

Reaction: The intermediate, (S)-pipecolic acid 2,6-xylidide (145 g, 0.624 mol), is dissolved in tetrahydrofuran (B95107) (2.5 L).[2] n-Propyl bromide (766 g, 6.24 mol) is added, and the mixture is refluxed for 20-24 hours.[2]

-

Isolation: After the reaction, inorganic salts are removed by filtration. The solvent is evaporated to yield the crude ropivacaine base as a solid.[2]

-

Purification: The crude solid is taken up in a minimal amount of diisopropyl ether (200 ml), filtered, and washed with the same solvent (3 x 150 ml). The product is then dried under vacuum at 55°C.[2]

The final step is the conversion of the ropivacaine base to its hydrochloride salt.

-

Salt Formation: Ropivacaine base is suspended in a suitable solvent such as acetone (B3395972).[7] Hydrochloric acid is added to adjust the pH to approximately 2.[7]

-

Crystallization: The solution is seeded to induce crystallization. The crystal slurry is cooled to facilitate complete precipitation.[7] The crystals are collected by centrifugation and washed with acetone.[7]

-

Monohydrate Formation: To obtain the monohydrate form, the this compound is slurried in acetone at reflux, and water is added.[7] The mixture is filtered, and more acetone is added. The solution is then cooled to induce crystallization of the monohydrate.[7]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of ropivacaine and its intermediates.

| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| Amide Formation | L-piperidine-2-carboxylic acid hydrochloride | Thionyl chloride, 2,6-dimethylaniline | Toluene | >80% | >99.5% (after purif.) | [3] |

| N-Propylation | (S)-pipecolic acid 2,6-xylidide | n-Propyl bromide | Tetrahydrofuran | 94% | 99.75% (HPLC) | [2] |

| Hydrochloride Salt Formation | Ropivacaine Base | Hydrochloric acid | Acetone | ~90% | - | [7] |

| Monohydrate Crystallization | This compound | Water, Acetone | Acetone/Water | ~80% | - | [4] |

Visualized Synthesis Pathways

The following diagrams illustrate the core synthetic routes for this compound.

Caption: Chiral synthesis pathway of ropivacaine starting from (S)-pipecolic acid.

Caption: Synthesis pathway of ropivacaine from racemic pipecolic acid followed by chiral resolution.

Conclusion

The synthesis of this compound can be efficiently achieved through well-established chemical pathways. The choice between a chiral or racemic starting material will depend on factors such as cost, availability of reagents, and the desired efficiency of the process. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in the research, development, and production of this important local anesthetic. The use of modern analytical techniques such as HPLC is crucial for ensuring the chemical and enantiomeric purity of the final product.[2]

References

- 1. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 3. CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process - Google Patents [patents.google.com]

- 4. RU2167153C2 - Method of synthesis of this compound monohydrate - Google Patents [patents.google.com]

- 5. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]

- 6. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Chemical properties of ropivacaine hydrochloride for research applications

An In-depth Technical Guide on the Chemical Properties of Ropivacaine (B1680718) Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of ropivacaine hydrochloride, a widely used local anesthetic of the amino amide class. The information presented herein is intended to support research and development activities by providing detailed data, experimental methodologies, and visual representations of its mechanism of action and analytical workflows.

Core Chemical and Physical Properties

This compound is the S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide hydrochloride. It is supplied as a white crystalline powder.[1] Its chemical structure and properties are critical for its function as a long-acting local anesthetic.

Physicochemical Data

The following tables summarize the key quantitative properties of ropivacaine and its hydrochloride salt, crucial for formulation, analytical method development, and pharmacokinetic studies.

Table 1: General and Dissociation Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆N₂O · HCl · H₂O | [1][2] |

| Molecular Weight | 328.89 g/mol | [1][3] |

| pKa | 8.07 - 8.2 | [1][4][5][6] |

| LogP (Octanol/Water) | 2.9 | [6] |

| Distribution Ratio (n-octanol/phosphate buffer pH 7.4) | 14:1 | [1] |

Table 2: Melting Point Data

| Form | Melting Point (°C) | Source(s) |

| Ropivacaine (base) | 144 - 146 | [5][7] |

| Ropivacaine Monohydrochloride | 260 - 262 | [5] |

| Ropivacaine Monohydrochloride | 267 - 269 | [8][9][10][11] |

| Ropivacaine Monohydrochloride Monohydrate | 269.5 - 270.6 | [5] |

Table 3: Solubility Data

| Solvent | Solubility | Source(s) |

| Water (at 25°C) | 53.8 mg/mL | [1][6] |

| Water | 2 mg/mL | [10] |

| Methanol | Soluble | [2][3] |

| Ethanol | 15 mg/mL; ≥50.2 mg/mL | [10][12] |

| Dimethyl Sulfoxide (DMSO) | 23-25 mg/mL; ≥42.6 mg/mL | [3][10][12][13] |

| Dimethylformamide (DMF) | 15 mg/mL | [10] |

| Tetrahydrofuran (THF) | Highest among 14 organic solvents tested | [14] |

| Acetonitrile | Lowest among 14 organic solvents tested | [14] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

Table 4: Spectroscopic Properties

| Technique | Key Characteristics | Source(s) |

| UV-Vis | In 0.01M HCl: λmax at 262 nm, shoulder at 270 nm. | [15] |

| ¹H NMR | Spectrum confirms the molecular structure. | [16][17] |

| IR | The absorption spectrum is used for identification against a reference standard. | [15] |

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action is the reversible blockade of nerve impulse conduction.[18] It achieves this by targeting voltage-gated sodium ion channels within the neuronal membrane.[19][20][21][22][23] By binding to these channels, it prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane.[19][20][22] This inhibition raises the threshold for electrical excitation and slows the propagation of the nerve impulse, ultimately blocking the action potential.[1][23][24] This effect is potentiated by a dose-dependent inhibition of potassium channels.[18] Ropivacaine demonstrates a degree of sensory-motor differentiation, which is attributed to its lower lipophilicity compared to agents like bupivacaine, making it less likely to penetrate large, myelinated motor nerve fibers.[18]

Experimental Protocols

The following sections provide detailed methodologies for determining the key chemical properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) using potentiometric titration.[25][26]

Methodology:

-

Preparation of Solutions:

-

Instrument Calibration:

-

Calibrate a pH meter with at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[25]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the this compound solution into a beaker with a magnetic stir bar.

-

Add KCl solution to maintain constant ionic strength.

-

If necessary, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) with 0.1 M HCl.[25]

-

Immerse the calibrated pH electrode in the solution.

-

Begin titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.[25]

-

Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[25]

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of the steepest slope (inflection point).

-

The pKa is equal to the pH at the half-equivalence point.[27]

-

Perform the titration in triplicate to ensure reproducibility.[25]

-

Determination of Melting Point by Capillary Method

This protocol follows the widely used capillary method for determining the melting point range of a solid substance.[28][29][30]

Methodology:

-

Sample Preparation:

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.[30]

-

-

Measurement Procedure:

-

For an unknown sample, perform a rapid preliminary heating to find an approximate melting range.[32]

-

For a precise measurement, start heating the block. When the temperature is about 5-10°C below the expected melting point, reduce the heating rate to approximately 1-2°C per minute.[30][31]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).[31]

-

-

Data Reporting:

Determination of Solubility by Gravimetric Method

This protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent.

Methodology:

-

Sample Preparation:

-

Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial or flask.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, filtered syringe to avoid transferring any undissolved solid.

-

-

Solvent Evaporation:

-

Dispense the supernatant into a pre-weighed container (e.g., an evaporating dish).

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the solute).

-

-

Data Analysis:

-

Weigh the container with the dried solute residue.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container.

-

Express the solubility as mass of solute per volume of solvent (e.g., mg/mL).

-

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | 132112-35-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. allmpus.com [allmpus.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Ropivacaine | 84057-95-4 [chemicalbook.com]

- 6. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ropivacaine - Wikipedia [en.wikipedia.org]

- 8. This compound CAS 132112-35-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 132112-35-7 CAS MSDS ((S)-ropivacaine hydrochloride hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound monohydrate - CAS-Number 132112-35-7 - Order from Chemodex [chemodex.com]

- 11. Page loading... [wap.guidechem.com]

- 12. apexbt.com [apexbt.com]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chembk.com [chembk.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. Ropivacaine(84057-95-4) 1H NMR [m.chemicalbook.com]

- 18. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medchemexpress.com [medchemexpress.com]

- 20. What is this compound used for? [synapse.patsnap.com]

- 21. This compound | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. This compound | C17H27ClN2O | CID 175804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. nano-lab.com.tr [nano-lab.com.tr]

- 29. Melting Point Test - CD Formulation [formulationbio.com]

- 30. westlab.com [westlab.com]

- 31. thinksrs.com [thinksrs.com]

- 32. chem.ucalgary.ca [chem.ucalgary.ca]

Early Research on the Anesthetic Properties of Ropivacaine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine (B1680718) hydrochloride, a long-acting amide local anesthetic, emerged from the quest for a safer alternative to bupivacaine (B1668057), which was associated with significant cardiotoxicity.[1][2] Developed as a pure S-(-)-enantiomer, ropivacaine was designed to reduce the potential for central nervous system (CNS) and cardiac toxicity while maintaining effective sensory anesthesia.[3][4] This technical guide delves into the foundational preclinical and early clinical research that characterized the anesthetic properties of ropivacaine, providing a comprehensive overview for researchers and drug development professionals.

Mechanism of Action

Ropivacaine's primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal cell membranes.[5] By binding to the intracellular portion of these channels, ropivacaine stabilizes them in their inactivated state, which prevents the influx of sodium ions necessary for the initiation and propagation of action potentials.[5][6] This interruption of nerve impulse transmission results in a loss of sensation in the targeted area.[5]

Early research also indicated that ropivacaine's action is potentiated by a dose-dependent inhibition of potassium channels.[3][6] A key characteristic of ropivacaine is its lower lipophilicity compared to bupivacaine.[3] This property is believed to contribute to its selective action on pain-transmitting Aδ and C nerve fibers over the larger, myelinated Aβ fibers responsible for motor function, resulting in a greater degree of motor-sensory differentiation.[3]

dot

Pharmacokinetics

Early studies established the pharmacokinetic profile of ropivacaine, revealing its absorption, distribution, metabolism, and excretion characteristics.

Absorption and Distribution

The absorption of ropivacaine is dependent on the route of administration and the vascularity of the site.[6] Following epidural administration, absorption is complete and biphasic, with an initial rapid phase followed by a slower phase.[3] Ropivacaine has a volume of distribution of approximately 41 liters and is about 94% bound to plasma proteins, primarily α1-acid glycoprotein.[6] It is also known to cross the placenta.[6]

Metabolism and Excretion

Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 1A2 to 3'-hydroxy-ropivacaine and by CYP3A4 via N-dealkylation.[3][4] The majority of the drug (approximately 86%) is excreted in the urine after intravenous administration.[3][6] The terminal half-life of ropivacaine is approximately 1.8 hours after intravenous administration and 4.2 hours following epidural administration.[3][6]

| Pharmacokinetic Parameter | Value | Route of Administration |

| Volume of Distribution | ~41 ± 7 L[6] | Intravenous |

| Plasma Protein Binding | ~94%[6] | - |

| Terminal Half-Life | 1.8 ± 0.7 h[3][6] | Intravenous |

| Terminal Half-Life | 4.2 ± 1.0 h[3][6] | Epidural |

| Renal Excretion | ~86%[3][6] | Intravenous |

Anesthetic Potency and Efficacy

Numerous early studies were conducted to determine the anesthetic potency and clinical efficacy of ropivacaine across various applications.

Preclinical Potency Studies

Preclinical studies in animal models were crucial in establishing the relative potency of ropivacaine compared to bupivacaine. These studies often involved determining the concentration of the local anesthetic required to produce a specific level of nerve block.

| Study Type | Animal Model | Key Findings |

| Sodium Channel Blockade | Rat Dorsal Root Ganglion Neurons | Ropivacaine preferentially blocks TTX-R Na+ channels over TTX-S Na+ channels. IC50 for TTX-R was 54 ± 14 µM versus 116 ± 35 µM for TTX-S.[7] |

| Sodium Current Inhibition | Rat Dorsal Horn Neurons | Ropivacaine produced a dose-dependent inhibition of sodium current with an IC50 of 117.3 µM (compared to 53.7 µM for bupivacaine).[8] |

Early Clinical Efficacy Studies

Early clinical trials in human volunteers and patients provided valuable data on the onset, duration, and quality of anesthesia produced by ropivacaine.

| Anesthetic Application | Ropivacaine Concentration(s) | Key Efficacy Findings |

| Epidural Anesthesia (Lower Limb Surgery) | 0.5%, 0.75%, 1.0% | Onset of sensory anesthesia decreased with increasing concentration (6.4 min for 0.5% to 2.4 min for 1.0%). Duration of sensory block increased with concentration (255 min for 0.5% to 356 min for 1.0%).[9] |

| Inferior Alveolar Nerve Block | 0.25%, 0.375%, 0.5%, 0.75% | Onset was rapid for 0.75% (1.4 min) and 0.5% (1.7 min). Duration of analgesia was prolonged with 0.75% (6.0 h) and 0.5% (5.6 h).[10] |

| Epidural Anesthesia (Cesarean Section) | 0.5% | Provided a similar quality of anesthesia to bupivacaine 0.5%, but with a shorter duration of motor blockade.[11] |

| Brachial Plexus Anesthesia | 0.5% (30-40 mL) | Produced anesthesia broadly similar to bupivacaine 0.5%, with a tendency for faster onset of sensory block and shorter duration of motor block.[11] |

dot

Safety and Toxicity Profile

A primary driver for the development of ropivacaine was to create a local anesthetic with an improved safety profile compared to bupivacaine. Early research focused heavily on evaluating its potential for CNS and cardiotoxicity.

Central Nervous System (CNS) Toxicity

Studies in both animals and human volunteers consistently demonstrated that ropivacaine has a higher threshold for CNS toxicity than bupivacaine.[3] In human volunteers, the convulsive dose of bupivacaine was found to be 1.5 to 2.5 times lower than that of ropivacaine.[3]

Cardiotoxicity

The reduced cardiotoxicity of ropivacaine is a key distinguishing feature. This is attributed to its lower lipid solubility and its nature as a pure S-enantiomer.[3][12] Animal studies showed that ropivacaine isomers had less cardiodepressant effects than bupivacaine isomers.[13] In human volunteers receiving intravenous infusions, ropivacaine produced a significantly smaller increase in the QRS width compared to bupivacaine, indicating less of an effect on cardiac conduction.[3]

| Toxicity Comparison | Ropivacaine | Bupivacaine |

| CNS Toxicity Threshold | Higher | Lower (1.5-2.5 fold)[3] |

| Cardiodepressant Effects | Less pronounced[12][13] | More pronounced[12][13] |

| Effect on QRS Duration | Smaller increase[3] | Larger increase[3] |

dot

Experimental Protocols

Determination of Anesthetic Potency in Preclinical Models

Objective: To quantify the anesthetic potency of ropivacaine, often in comparison to other local anesthetics like bupivacaine.

Typical Protocol (In Vivo Nerve Block Model):

-

Animal Model: Commonly used models include the rat sciatic nerve block or the guinea pig intradermal wheal model.

-

Drug Administration: A range of concentrations of ropivacaine hydrochloride solution are prepared. The solution is injected perineurally (for nerve blocks) or intradermally.

-

Assessment of Anesthesia:

-

Sensory Block: Assessed by applying a noxious stimulus (e.g., thermal or mechanical) to the area innervated by the targeted nerve and observing the animal's response (e.g., tail flick, paw withdrawal). The absence of a response indicates a successful block.

-

Motor Block: Assessed by observing the animal's motor function in the affected limb (e.g., ability to bear weight, righting reflex).

-

-

Data Analysis: The effective dose for 50% of the subjects (ED50) is calculated using methods such as probit analysis. The onset and duration of the block are also recorded for each concentration.

Evaluation of Cardiotoxicity in Animal Models

Objective: To assess the potential for ropivacaine to induce cardiac arrhythmias and depression of myocardial contractility.

Typical Protocol (Isolated Heart Preparation):

-

Animal Model: Hearts are excised from animals such as guinea pigs or rabbits.

-

Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused with a physiological salt solution (e.g., Krebs-Henseleit solution) to maintain viability.

-

Drug Administration: Ropivacaine is added to the perfusate at increasing concentrations.

-

Cardiovascular Parameter Measurement:

-

Inotropy (Contractility): Measured using a force transducer connected to the apex of the ventricle.

-

Chronotropy (Heart Rate): Determined from the electrocardiogram (ECG) or by measuring the interval between contractions.

-

Dromotropy (Conduction): Assessed by measuring the atrioventricular (AV) conduction time from the ECG.

-

-

Data Analysis: Concentration-response curves are generated for each parameter to determine the concentrations at which significant changes occur. These are then compared to data from other local anesthetics.

Conclusion

The early research on this compound successfully characterized it as a long-acting amide local anesthetic with a favorable safety profile compared to its predecessor, bupivacaine. Preclinical and early clinical studies established its mechanism of action, pharmacokinetic properties, and clinical efficacy, highlighting its reduced potential for CNS and cardiotoxicity. This foundational work paved the way for the widespread clinical adoption of ropivacaine as a valuable option for regional anesthesia and pain management.

References

- 1. Ropivacaine - Wikipedia [en.wikipedia.org]

- 2. From cocaine to ropivacaine: the history of local anesthetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]

- 6. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new local anesthetic, ropivacaine. Its epidural effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the pharmacokinetics and pharmacodynamics of ropivacaine hydrochloride

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Ropivacaine (B1680718) Hydrochloride

Introduction

Ropivacaine is a long-acting amide local anesthetic agent, notable for being the first of its kind produced as a pure S(-) enantiomer.[1] Structurally similar to bupivacaine (B1668057) and mepivacaine, it is distinguished by the propyl group on its piperidine (B6355638) nitrogen atom.[2] Its clinical introduction has been marked by significant interest due to its favorable safety profile, particularly concerning reduced central nervous system (CNS) and cardiovascular toxicity compared to bupivacaine.[1][3] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of ropivacaine hydrochloride, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

The systemic absorption and subsequent disposition of ropivacaine are influenced by the total dose, concentration, route of administration, and vascularity of the injection site.[4][5] Its pharmacokinetics are generally linear and dose-proportional for intravenously administered doses up to 80 mg.[1]

Absorption

Following epidural administration, ropivacaine exhibits complete and biphasic absorption.[1][4][6] The initial rapid phase has a mean half-life of approximately 14 minutes, followed by a slower phase with a mean absorption half-life of about 4.2 hours.[1] The slower absorption rate is the rate-limiting step in its clearance, leading to a longer terminal half-life after epidural injection compared to intravenous administration.[4]

Distribution

Ropivacaine has a steady-state volume of distribution of approximately 41 to 59 liters.[4][7] It is highly bound to plasma proteins, with about 94% bound, primarily to α1-acid glycoprotein (B1211001).[4][7] An interesting phenomenon is the potential for plasma concentrations to increase during continuous epidural infusion, which is associated with a postoperative rise in α1-acid glycoprotein levels.[4] Ropivacaine can also readily cross the placenta.[1][4]

Metabolism

The liver is the primary site of ropivacaine metabolism.[1] It is extensively metabolized, predominantly through aromatic hydroxylation to 3'-hydroxy-ropivacaine by cytochrome P450 (CYP) 1A2.[1][2] Another major metabolic pathway is N-dealkylation to 2',6'-pipecoloxylidide (PPX), mediated by CYP3A4.[1][2] Other minor metabolites have also been identified.[6]

Excretion

The primary route of excretion for ropivacaine and its metabolites is through the kidneys.[4] Following a single intravenous dose, approximately 86% of the drug is excreted in the urine, with only about 1% as the unchanged parent drug.[1][6]

Quantitative Pharmacokinetic Data

| Parameter | Value | Route of Administration | Citation |

| Volume of Distribution (Vd) | 41 ± 7 L | Intravenous | [2][4] |

| 59 ± 7 L | Intravenous | [7] | |

| Plasma Clearance | 387 ± 107 mL/min | Intravenous | [2][6] |

| Blood Clearance | 0.72 ± 0.16 L/min | Intravenous | [7] |

| Renal Clearance | 1 mL/min | Intravenous | [2][6] |

| Terminal Half-Life (t½) | 1.8 ± 0.7 hours | Intravenous | [1][2][4] |

| 4.2 ± 1.0 hours | Epidural | [1][2][4] | |

| 5-7 hours | Epidural | [5] | |

| 6.8 hours | Brachial Plexus Block | [5] | |

| >30 hours (for doses >300 mg) | Local Infiltration | [4][5] | |

| Protein Binding | ~94% | - | [4][7] |

| Peak Plasma Concentration (Cmax) Time (Tmax) | 34-54 minutes | Epidural or Brachial Plexus Block | [5] |

| 30-45 minutes | Ilioinguinal Block | [8] |

Pharmacodynamics

Primary Mechanism of Action

The principal mechanism of action for ropivacaine, like other local anesthetics, is the reversible blockade of voltage-gated sodium channels in nerve fibers.[1][4][9] By binding to these channels, it inhibits the influx of sodium ions, which is necessary for the initiation and propagation of action potentials.[4][10] This action effectively blocks nerve impulse conduction.[9] Ropivacaine's action is potentiated by a dose-dependent inhibition of potassium channels.[1][2]

Differential Sensory and Motor Blockade

A key characteristic of ropivacaine is its ability to produce a more pronounced sensory block with less motor blockade compared to bupivacaine.[1][3] This is attributed to its lower lipophilicity, which makes it less likely to penetrate large, myelinated Aβ motor fibers, while having a selective action on the pain-transmitting Aδ and C fibers.[1][11] Studies on rat dorsal root ganglion neurons have shown that ropivacaine preferentially blocks tetrodotoxin-resistant (TTX-R) sodium channels, which are predominantly found in nociceptive neurons, over tetrodotoxin-sensitive (TTX-S) channels.[12]

CNS and Cardiovascular Effects

The reduced lipophilicity and stereoselective properties of ropivacaine contribute to a higher threshold for both CNS and cardiotoxicity compared to bupivacaine.[1][11]

Signaling Pathways

Primary Anesthetic Mechanism

Caption: Ropivacaine's primary mechanism of blocking nerve conduction.

Neuropathic Pain Modulation Pathway

Recent studies suggest that ropivacaine can alleviate neuropathic pain by inhibiting the TRAF2/PI3K/Akt/NF-κB signaling pathway, thereby suppressing neuroinflammation.[13]

References

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Disposition kinetics of ropivacaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of ropivacaine 2 mg/mL, 5 mg/mL, or 7.5 mg/mL after ilioinguinal blockade for inguinal hernia repair in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ropivacaine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ropivacaine Hydrochloride: A Comprehensive Technical Guide to its Molecular Structure and Functional Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine (B1680718) hydrochloride is a long-acting local anesthetic of the amide class, widely utilized for surgical anesthesia and acute pain management.[1][2] Its development was driven by the need for a safer alternative to bupivacaine, with a reduced potential for cardiotoxicity and central nervous system (CNS) toxicity.[3][4] This technical guide provides an in-depth analysis of the molecular structure, functional activity, and underlying mechanisms of ropivacaine hydrochloride, presenting key data, experimental methodologies, and visual representations of its molecular interactions and signaling pathways.

Molecular Structure and Physicochemical Properties

Ropivacaine is the pure S-(-)-enantiomer of 1-propyl-2',6'-pipecoloxylidide.[1] The hydrochloride salt is a white crystalline powder.[2][5] Its chemical structure is characterized by a chiral piperidine (B6355638) ring linked to a 2,6-dimethylphenyl group via an amide bond, and a propyl group on the piperidine nitrogen.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (S)-(-)-1-propyl-2',6'-pipecoloxylidide hydrochloride monohydrate | [2][6] |

| CAS Number | 132112-35-7 (monohydrate) | [7][8] |

| Molecular Formula | C₁₇H₂₆N₂O · HCl · H₂O | |

| Molecular Weight | 328.88 g/mol | [2] |

| pKa (25°C) | 8.07 - 8.1 | [1][2][5] |

| Solubility in water (25°C) | 53.8 mg/mL | [5] |

| n-Octanol/Water Partition Coefficient (log P) | 2.9 | [9] |

| Protein Binding | ~94% | [1] |

Functional Activity and Mechanism of Action

The primary mechanism of action of ropivacaine is the reversible blockade of voltage-gated sodium channels in the neuronal membrane.[1] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of nerve impulses, resulting in a temporary and localized loss of sensation.[1]

Interaction with Voltage-Gated Sodium Channels

Ropivacaine exhibits a state-dependent affinity for sodium channels, preferentially binding to the open and inactivated states over the resting state. This property contributes to its use-dependent blockade, where the degree of inhibition increases with the frequency of nerve stimulation.

References

- 1. [Ropivacaine--a new local anesthetic with specific properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fresenius-kabi.com [fresenius-kabi.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ropivacaine HydrochlorideInjection USP, 0.5% (5 mg/mL) [dailymed.nlm.nih.gov]

- 6. This compound | 132112-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound Monohydrate | 132112-35-7 | SynZeal [synzeal.com]

- 9. Lipophilicity of drugs, including local anesthetics, and its association with lipid emulsion resuscitation [ekja.org]

Ropivacaine Hydrochloride: An In-depth Technical Guide on its Enantiomeric Structure and Impact on Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropivacaine (B1680718) hydrochloride, a long-acting amide local anesthetic, is a prime example of the successful application of stereochemistry in modern drug development. Marketed as the pure S-enantiomer, ropivacaine was developed to provide a safer alternative to racemic bupivacaine (B1668057), particularly concerning cardiotoxicity. This technical guide delves into the core aspects of ropivacaine's enantiomeric structure, its profound impact on clinical efficacy and safety, and the experimental methodologies used to elucidate these properties. By presenting detailed quantitative data, experimental protocols, and signaling pathway visualizations, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and anesthetic research.

Introduction: The Significance of Stereoisomerism in Local Anesthetics

Many local anesthetics, including ropivacaine, possess a chiral center, leading to the existence of stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. These enantiomers, designated as S(-) and R(+), can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological targets such as ion channels and receptors. While sharing identical physicochemical properties, their three-dimensional arrangement dictates their binding affinity and functional effects. The development of single-enantiomer drugs like ropivacaine represents a significant advancement in optimizing the therapeutic index of local anesthetics by minimizing adverse effects associated with one enantiomer while retaining the desired anesthetic properties of the other. Ropivacaine is the S-enantiomer of 1-propyl-2',6'-pipecoloxylidide.[1]

Enantiomeric Structure and its Influence on Pharmacodynamics

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials and, consequently, nociception.[2] The stereochemistry of ropivacaine plays a crucial role in its interaction with these channels.

Interaction with Voltage-Gated Sodium (Nav) Channels

Ropivacaine exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels. Studies on various Nav channel isoforms have demonstrated a degree of stereoselectivity in the binding of local anesthetic enantiomers. For instance, in adrenal chromaffin cells, the R(+)-enantiomer of bupivacaine was found to be more potent in inhibiting sodium influx compared to the S(-)-enantiomer.[3] While direct comparative data on the nerve-blocking efficacy of R- and S-ropivacaine is limited in publicly available literature, the inhibitory concentrations (IC50) for sodium channel currents in rat dorsal root ganglion neurons were found to be similar for both enantiomers.[4] However, S-ropivacaine (levobupivacaine) is generally considered to have a more favorable therapeutic profile.

Ropivacaine has been shown to modulate different subtypes of sodium channels. For instance, it induces a tonic and use-dependent block of both rat Nav1.2 (brain) and Nav1.5 (cardiac) sodium channel isoforms, with a higher sensitivity observed for the Nav1.5 subtype.[5][6] This preferential binding to inactivated channels contributes to its efficacy.

Interaction with Potassium (Kv) Channels

Local anesthetics can also interact with potassium channels, which can influence both their anesthetic and toxic profiles. Blockade of potassium channels, such as the hKv1.5 channel found in the heart, can affect cardiac repolarization. Research has shown that the R(+)-enantiomers of bupivacaine and ropivacaine are more potent blockers of hKv1.5 channels than their corresponding S(-)-enantiomers.[7] This stereoselective interaction with cardiac potassium channels is a key factor in the differential cardiotoxicity observed between the enantiomers.

Data Presentation: Quantitative Comparison of Ropivacaine and Related Compounds

The following tables summarize key quantitative data from various in vitro and in vivo studies, highlighting the differences in potency and toxicity.

Table 1: In Vitro Inhibition of Ion Channels by Ropivacaine and Comparators

| Local Anesthetic | Ion Channel | Preparation | IC50 / KD (µM) | Reference |

| (S)-Ropivacaine | TTX-S Na+ Current | Rat Dorsal Root Ganglion Neurons | 116 ± 35 | [4] |

| TTX-R Na+ Current | Rat Dorsal Root Ganglion Neurons | 54 ± 14 | [4] | |

| hKv1.5 | Ltk- cells | 80 ± 4 (KD) | [8] | |

| (R)-Ropivacaine | TTX-S Na+ Current | Rat Dorsal Root Ganglion Neurons | Similar to (S)-Ropivacaine | [4] |

| TTX-R Na+ Current | Rat Dorsal Root Ganglion Neurons | Similar to (S)-Ropivacaine | [4] | |

| (+)-Bupivacaine | Veratridine-induced 22Na+ influx | Bovine Adrenal Chromaffin Cells | 2.8 | [3] |

| (-)-Bupivacaine | Veratridine-induced 22Na+ influx | Bovine Adrenal Chromaffin Cells | 17.3 | [3] |

Table 2: In Vivo Cardiotoxicity of Ropivacaine and Comparators in Animal Models

| Local Anesthetic | Animal Model | Parameter | Value | Reference |

| (S)-Ropivacaine | Rat | LD50 (intravenous) | 7.29 mg/kg | [9] |

| Bupivacaine | Volunteer | Dose tolerated (CNS symptoms) | Ropivacaine was at least 25% less toxic | [10][11] |

| (S)-Ropivacaine | Rat (infant) | LD50 | 155 mg/kg | [12] |

| Bupivacaine | Rat (infant) | LD50 | 92 mg/kg | [12] |

| (S)-Ropivacaine | Rat (adult) | LD50 | 54 mg/kg | [12] |

| Bupivacaine | Rat (adult) | LD50 | 30 mg/kg | [12] |

Experimental Protocols: Methodologies for Assessing Efficacy and Toxicity

Detailed and standardized experimental protocols are essential for the accurate evaluation of local anesthetic properties. Below are descriptions of key methodologies cited in the literature.

In Vivo Sciatic Nerve Block in a Rat Model

This model is widely used to assess the efficacy and duration of peripheral nerve blockade.

-

Animal Model: Adult male Wistar or Sprague-Dawley rats.[12][13]

-

Anesthesia: The animal is anesthetized, typically with an intraperitoneal injection of a sedative agent.[13]

-

Surgical Procedure: A small incision is made to expose the sciatic nerve.

-

Drug Administration: A specified volume and concentration of the local anesthetic solution (e.g., ropivacaine) is injected around the sciatic nerve.[14]

-

Assessment of Blockade:

-

Sensory Block: Assessed by applying a noxious stimulus (e.g., tail-flick test, hot plate test) to the dermatome supplied by the sciatic nerve and observing the withdrawal response.

-

Motor Block: Evaluated by observing the animal's ability to use the affected limb or through a scoring system based on motor function.[14]

-

-

Data Collection: The onset time to complete blockade and the duration of the block (time until the return of normal sensory and motor function) are recorded.

In Vitro Assessment of Cardiotoxicity using the Langendorff Heart Preparation

The Langendorff apparatus allows for the study of the direct effects of drugs on the isolated, perfused heart, independent of systemic influences.

-

Heart Isolation: The heart is excised from an anesthetized animal (e.g., guinea pig, rabbit) and immediately placed in ice-cold cardioplegic solution.

-

Aortic Cannulation: The aorta is cannulated and connected to the Langendorff apparatus.

-

Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, thus nourishing the myocardium.

-

Drug Administration: The local anesthetic is introduced into the perfusate at various concentrations.

-

Data Acquisition:

-

Electrophysiological Parameters: Electrocardiogram (ECG) is recorded to measure heart rate, PR interval, and QRS duration.

-

Mechanical Function: A balloon catheter inserted into the left ventricle can measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt), providing information on contractility and relaxation.

-

Coronary Flow: The effluent from the coronary sinus is collected to measure coronary flow rate.

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language to illustrate key concepts.

Signaling Pathway of Ropivacaine's Anesthetic and Cardiotoxic Effects

Experimental Workflow for a Sciatic Nerve Block Study

Experimental Workflow for a Langendorff Heart Perfusion Study

Conclusion: The Clinical Advantage of the S-Enantiomer

The development of ropivacaine as a pure S-enantiomer exemplifies a successful strategy in medicinal chemistry to enhance the safety profile of a drug while maintaining its therapeutic efficacy. The stereoselective interactions of ropivacaine's enantiomers with cardiac ion channels, particularly the greater potency of the R-enantiomer in blocking certain potassium channels, provide a molecular basis for the reduced cardiotoxicity of the S-enantiomer. While direct comparisons of the nerve-blocking efficacy of the two enantiomers are not extensively reported, the established safety advantages of S-ropivacaine have made it a cornerstone of regional anesthesia. This in-depth guide, through the consolidation of quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, underscores the critical importance of considering stereochemistry in drug design and development for creating safer and more effective therapeutic agents.

References

- 1. Ropivacaine - Wikipedia [en.wikipedia.org]

- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of bupivacaine enantiomers, ropivacaine and lidocaine on up-regulation of cell surface voltage-dependent sodium channels in adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caod.oriprobe.com [caod.oriprobe.com]

- 10. jvsmedicscorner.com [jvsmedicscorner.com]

- 11. Acute Toxicity of Ropivacaine Compared with That of Bupivacaine | Semantic Scholar [semanticscholar.org]

- 12. Sciatic nerve blockade in infant, adolescent, and adult rats: a comparison of ropivacaine with bupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of levobupivacaine and ropivacaine on rat sciatic nerve blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparative motor-blocking effects of bupivacaine and ropivacaine, a new amino amide local anesthetic, in the rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Cardiotoxicity of Ropivacaine Hydrochloride: A Technical Guide

Executive Summary: The introduction of long-acting amide local anesthetics revolutionized regional anesthesia; however, concerns regarding the cardiotoxicity of agents like bupivacaine (B1668057) spurred the development of safer alternatives. Ropivacaine (B1680718) hydrochloride emerged as a promising candidate, designed to offer a similar anesthetic profile to bupivacaine but with an improved safety margin. This technical guide provides an in-depth review of the initial preclinical studies that characterized the cardiotoxic profile of ropivacaine. It consolidates quantitative data from key in vitro and in vivo experiments, details the experimental protocols used, and illustrates the core mechanisms and logical frameworks through signaling pathway and workflow diagrams. The evidence consistently demonstrates that ropivacaine is less cardiotoxic than bupivacaine, a difference attributed to its unique physicochemical properties, namely its lower lipophilicity and its formulation as a pure S(-)-enantiomer.

Core Mechanisms of Ropivacaine Cardiotoxicity

The cardiotoxicity of local anesthetics is a multifaceted process stemming from their primary mechanism of action—the blockade of voltage-gated ion channels—and off-target effects on cellular energy metabolism. Ropivacaine's improved safety profile compared to its predecessor, bupivacaine, is a direct result of its specific molecular structure and chemical properties.

Interaction with Cardiac Ion Channels

Local anesthetics exert their effects by blocking ion channels in excitable membranes, including those in the heart. The primary target is the voltage-gated sodium channel (NaV1.5), but interactions with calcium and potassium channels also play a significant role in cardiotoxicity.

-

Voltage-Gated Sodium Channels (NaV1.5): As with all local anesthetics, ropivacaine blocks cardiac sodium channels, which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action leads to a decreased maximal rate of depolarization (Vmax), slowed conduction, and a widening of the QRS complex on an electrocardiogram.[1][2] Initial studies quickly established that ropivacaine is less potent in its depressant effects on cardiac excitation and conduction than bupivacaine.[1] Crucially, ropivacaine exhibits a faster rate of dissociation from the sodium channel compared to bupivacaine, meaning it releases from the channel more quickly during diastole, reducing the risk of cumulative, frequency-dependent block that can lead to re-entrant arrhythmias.[3][4]

-

Calcium and Potassium Channels: Blockade of Ca2+ channels is a primary mechanism behind the negative inotropic (depressed contractility) effects of local anesthetics.[2][5] Studies have shown that both ropivacaine and bupivacaine decrease peak systolic intracellular calcium in a concentration-dependent manner.[2] However, bupivacaine appears to dysregulate calcium dynamics more severely than ropivacaine.[6] Effects on K+ channels can prolong the action potential, which may further exacerbate the sodium channel blockade.[7]

References

- 1. Cardiac electrophysiologic properties of bupivacaine and lidocaine compared with those of ropivacaine, a new amide local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The cardiotoxicity of local anesthetics [repository.usmf.md]

- 6. Local Anesthetic Cardiac Toxicity Is Mediated by Cardiomyocyte Calcium Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Studying Ropivacaine Hydrochloride with Patch-Clamp Electrophysiology

Introduction

Ropivacaine (B1680718) hydrochloride is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1] Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in nerve fibers, which inhibits the propagation of action potentials.[1][2] Patch-clamp electrophysiology is an indispensable technique for elucidating the detailed molecular interactions between ropivacaine and its ion channel targets, providing crucial insights into its efficacy and potential cardiotoxicity.[3][4] These application notes provide a comprehensive overview and detailed protocols for investigating the effects of ropivacaine on ion channels using the patch-clamp technique.

Key Characteristics of Ropivacaine Blockade

Patch-clamp studies have revealed several key features of ropivacaine's interaction with ion channels:

-

State-Dependent Inhibition: Ropivacaine exhibits a higher affinity for sodium channels in the open and inactivated states compared to the resting state.[5][6] This property contributes to its use-dependent blockade, where the inhibitory effect is enhanced with repetitive stimulation.[7][8]

-

Voltage-Dependence: The blocking effect of ropivacaine is voltage-dependent.[7] For instance, the IC50 value for sodium current inhibition in rat dorsal horn neurons is lower at a holding potential of -60 mV compared to -80 mV.[7]

-

Differential Subtype Specificity: Ropivacaine demonstrates some degree of selectivity for different ion channel subtypes. For example, it preferentially blocks tetrodotoxin-resistant (TTX-R) Na+ channels over tetrodotoxin-sensitive (TTX-S) Na+ channels in rat dorsal root ganglion neurons.[8] It also inhibits various potassium channels, including hKv1.5 and two-pore domain potassium (K2P) channels like TREK-1, which may contribute to its overall pharmacological profile and potential side effects.[9][10][11]

-

Stereoselectivity: The inhibitory effects of local anesthetics on some potassium channels, such as KATP channels, are stereoselective, with bupivacaine (B1668057) being more potent than ropivacaine.[12]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of ropivacaine on various ion channels as determined by patch-clamp studies.

| Ion Channel | Cell Type | Holding Potential (mV) | IC50 (µM) | Reference |

| Sodium Current (General) | Rat Dorsal Horn Neurons | -80 | 117.3 | |

| Sodium Current (General) | Rat Dorsal Horn Neurons | -60 | 74.3 | [7] |

| TTX-S Na+ Current | Rat Dorsal Root Ganglion Neurons | - | 116 ± 35 | [8] |

| TTX-R Na+ Current | Rat Dorsal Root Ganglion Neurons | - | 54 ± 14 | [8] |

| hKv1.5 (Potassium Channel) | Ltk Cells | - | 80 ± 4 (Apparent KD) | |

| TREK-1 (K2P Channel) | COS-7 Cells | -70 | 402.7 ± 31.8 | [10][11] |

| Flicker K+ Channel | Amphibian Myelinated Nerve | - | 4.2 (Extracellular) | [13][14] |

| Flicker K+ Channel | Amphibian Myelinated Nerve | - | 6.6 (Intracellular) | [14] |

| SCN5A (Cardiac Na+ Channel) | HEK-293 Cells | - | 322.2 ± 29.9 (Open-channel) | [3][5] |

| SCN5A (Cardiac Na+ Channel) | HEK-293 Cells | - | 2.73 ± 0.27 (Inactivated state) | [3][5] |

| Cardiac KATP Channels | COS-7 Cells | - | 249 | [12] |

| L-type Calcium Current | Guinea Pig Ventricular Myocytes | - | >100 | [15] |

Experimental Protocols

This section provides detailed methodologies for conducting patch-clamp experiments to study the effects of ropivacaine.

Cell Preparation

A variety of cell preparations can be used, including:

-

Primary Neurons: Dorsal horn or dorsal root ganglion neurons enzymatically dissociated from neonatal rats.[7][8]

-

Cultured Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the ion channel of interest (e.g., SCN5A for Nav1.5).[3][5][6]

-

Isolated Cardiomyocytes: Enzymatically dispersed ventricular myocytes from species such as guinea pigs or canines.[15][16]

Electrophysiological Recording

The whole-cell configuration of the patch-clamp technique is most commonly used to study the effects of ropivacaine on macroscopic ionic currents.[17]

Solutions

-

Extracellular (Bath) Solution (example for sodium currents):

-

NaCl: 140 mM

-

KCl: 4 mM

-

CaCl2: 2 mM

-

MgCl2: 1 mM

-

HEPES: 10 mM

-

D-Glucose: 5 mM

-

pH adjusted to 7.4 with NaOH.[18]

-

-

Intracellular (Pipette) Solution (example for sodium currents):

-

CsF: 60 mM

-

CsCl: 50 mM

-

NaCl: 10 mM

-

EGTA: 20 mM

-

HEPES: 10 mM

-

pH adjusted to 7.2 with CsOH.[18]

-

Note: The exact composition of solutions should be optimized based on the specific ion channel and cell type being studied.

Voltage-Clamp Protocols

-

Tonic (Resting State) Block:

-

Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -100 mV to -120 mV).

-

Apply a brief depolarizing test pulse (e.g., to 0 mV for 20-40 ms) to elicit a current.

-

Apply ropivacaine and repeat the test pulse to measure the reduction in current amplitude.

-

-

Use-Dependent (Phasic) Block:

-

Hold the cell at a hyperpolarized potential (e.g., -100 mV).

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms (B15284909) at a frequency of 5 Hz).[7]

-

Measure the progressive decrease in current amplitude during the pulse train in the presence of ropivacaine.

-

-

Steady-State Inactivation:

-

Hold the cell at various conditioning pre-pulse potentials for a sufficient duration (e.g., 500 ms to several seconds) to allow channels to enter the inactivated state.

-

Apply a test pulse (e.g., to 0 mV) to measure the fraction of available channels.

-

Plot the normalized current as a function of the pre-pulse potential to generate the steady-state inactivation curve.

-

Compare the curves in the absence and presence of ropivacaine to determine any shift in the voltage-dependence of inactivation.[7][8]

-

Data Analysis

-

IC50 Determination: The concentration of ropivacaine that inhibits 50% of the maximal current (IC50) is determined by fitting the concentration-response data with the Hill equation.

-

Kinetics: Analyze the time course of current activation and inactivation by fitting the current traces with exponential functions.

-

Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of ropivacaine's effects.

Signaling Pathways and Experimental Workflow

Ropivacaine's Impact on Cellular Signaling

Beyond direct ion channel blockade, ropivacaine can influence intracellular signaling pathways. For instance, it has been shown to affect the Akt signaling pathway, which is involved in cell survival and apoptosis.[19] Ropivacaine can also modulate neuroinflammatory responses by inhibiting the TRAF2/PI3K/Akt/NF-κB signaling pathway.[2] Furthermore, it may promote axon regeneration through a mechanism involving Nav1.8-mediated macrophage signaling.[20]

Caption: Ropivacaine's influence on intracellular signaling pathways.

Experimental Workflow for Patch-Clamp Studies

The following diagram outlines the typical workflow for a patch-clamp experiment designed to investigate the effects of ropivacaine.

Caption: A typical workflow for a patch-clamp experiment.

References

- 1. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Patch Clamp Protocol [labome.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological modulation of brain Nav1.2 and cardiac Nav1.5 subtypes by the local anesthetic ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characteristics of ropivacaine block of Na+ channels in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of ropivacaine on a potassium channel (hKv1.5) cloned from human ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on K2P (two-pore domain potassium) channel TREK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Molecular mechanisms of the inhibitory effects of bupivacaine, levobupivacaine, and ropivacaine on sarcolemmal adenosine triphosphate-sensitive potassium channels in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Local anesthetics potently block a potential insensitive potassium channel in myelinated nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

- 15. Effects of ropivacaine on sodium, calcium, and potassium currents in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ovid.com [ovid.com]

- 17. docs.axolbio.com [docs.axolbio.com]

- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 19. In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ropivacaine Promotes Axon Regeneration by Regulating Nav1.8-mediated Macrophage Signaling after Sciatic Nerve Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Ropivacaine Hydrochloride in Human Plasma using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropivacaine (B1680718) hydrochloride is a long-acting amide local anesthetic agent widely used for surgical anesthesia and acute pain management.[1] Accurate quantification of ropivacaine in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. This application note provides a detailed protocol for the determination of ropivacaine hydrochloride in human plasma using a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described method is sensitive, accurate, and reproducible for the analysis of clinical and pre-clinical samples.

Principle

This method involves the extraction of ropivacaine and an internal standard (IS) from plasma, followed by chromatographic separation on a reversed-phase C18 column. Detection and quantification are achieved by monitoring the UV absorbance at a specific wavelength. Several extraction techniques can be employed, including solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PP). This document will detail a liquid-liquid extraction procedure, which offers good recovery and specificity.[1][2]

Materials and Reagents

-

This compound (Reference Standard)

-

Bupivacaine (B1668057) or Lidocaine (Internal Standard)[3][4]

-

Acetonitrile (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Phosphate Buffer (e.g., 0.05 M potassium dihydrogen phosphate)

-

Sodium Hydroxide (1 M)

-

Hydrochloric Acid (for back-extraction, if applicable)

-

Human Plasma (drug-free)

-

Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the analysis of ropivacaine:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:0.05 M Phosphate Buffer (pH 4.0) (10:30:60, v/v/v)[3] |

| Flow Rate | 0.8 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 25°C |

| UV Detector Wavelength | 210 nm or 215 nm[1][3][4] |

| Internal Standard | Bupivacaine[3] |

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the ropivacaine primary stock solution with the mobile phase to create working standard solutions for the calibration curve.

-

Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 25, 50, 100, 250, 500, and 1000 ng/mL).[3]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 75, 400, and 800 ng/mL).

Plasma Sample Preparation (Liquid-Liquid Extraction)

The following diagram illustrates the liquid-liquid extraction workflow for plasma samples:

Method Validation

The analytical method should be validated according to international guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Results |

| Linearity | Correlation coefficient (r²) > 0.99 | r² = 0.9998 over 25-1000 ng/mL[3] |

| Accuracy | % Recovery within 85-115% | 96% - 102%[2] |

| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) ≤ 15% | Intra-day: 2.0-12.0%, Inter-day: 1.7-14.8%[3] |

| Recovery | Consistent and reproducible | > 87.9% with CV < 6.1%[3] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 4 ng/mL[2] |

| Specificity | No interference from endogenous plasma components | No interfering peaks observed at the retention times of ropivacaine and the IS. |

Data Analysis and Quantification

The concentration of ropivacaine in plasma samples is determined by calculating the peak area ratio of ropivacaine to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of ropivacaine in the unknown samples is then interpolated from this calibration curve.

Logical Relationship for Method Development and Validation

The following diagram outlines the logical flow from method development to routine sample analysis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Poor Peak Shape | Column degradation, improper mobile phase pH | Replace column, check and adjust mobile phase pH |

| Low Recovery | Inefficient extraction, sample degradation | Optimize extraction solvent and pH, ensure proper sample handling and storage |

| High Backpressure | Column blockage, system contamination | Flush the column, filter samples and mobile phase |

| Baseline Noise | Contaminated mobile phase, detector issue | Use fresh mobile phase, purge the system, check detector lamp |

Conclusion

The HPLC-UV method described in this application note is a reliable and robust approach for the quantification of this compound in human plasma. The detailed protocol and validation data provide a solid foundation for researchers and drug development professionals to implement this method for pharmacokinetic and therapeutic drug monitoring studies. Proper adherence to the experimental procedures and validation guidelines is essential for obtaining accurate and reproducible results.

References

- 1. ualberta.ca [ualberta.ca]

- 2. High-performance liquid chromatography using UV detection for the simultaneous quantification of ropivacaine and bupivacaine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC [cjph.com.cn]

Application Notes and Protocols for the Development of Sustained-Release Ropivacaine Hydrochloride Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Prolonged Local Anesthesia